C10H13N2Na2O8P

Description

Properties

CAS No. |

33430-62-5 |

|---|---|

Molecular Formula |

C10H13N2Na2O8P |

Molecular Weight |

366.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Other CAS No. |

75652-49-2 33430-62-5 |

sequence |

T |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of the NADP+/NADPH Redox Couple in Cellular Metabolism: A Technical Guide

Abstract

Nicotinamide Adenine Dinucleotide Phosphate, commonly available as β-NADP disodium salt for research applications, is a central coenzyme in cellular metabolism.[1] While often discussed in the context of cellular respiration, its role is distinct from that of its analogue, NAD+. This guide elucidates the core functions of the NADP+/NADPH redox couple, distinguishing its primary involvement in anabolic pathways and antioxidant defense from the catabolic role of NAD+/NADH. We will explore its generation, primarily through the Pentose Phosphate Pathway (PPP), its indispensable function in mitigating oxidative stress, and its role as a reducing agent in biosynthesis. Furthermore, this guide provides a detailed, field-proven protocol for the enzymatic assay of Glucose-6-Phosphate Dehydrogenase (G6PD), a key enzyme in NADPH production, illustrating the practical application of β-NADP disodium salt as a critical laboratory reagent.

Introduction to Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) is a vital coenzyme in all living cells.[2] For laboratory and research purposes, it is typically supplied as a stable, water-soluble disodium salt.[3] Structurally, NADP+ is differentiated from Nicotinamide Adenine Dinucleotide (NAD+) by an additional phosphate group attached to the 2' position of the ribose ring of the adenosine moiety.[2] This seemingly minor structural modification has profound functional consequences, effectively segregating the cellular pools and functions of the NAD+/NADH and NADP+/NADPH redox couples.[4]

While the NAD+/NADH couple is predominantly involved in oxidative, catabolic reactions (like glycolysis and the citric acid cycle) to drive ATP production, the NADP+/NADPH couple is primarily utilized in reductive, anabolic (biosynthetic) reactions.[5][6] The cell maintains a high cytosolic ratio of NADPH to NADP+, typically around 100:1, which creates a highly reducing environment conducive to biosynthesis.[7] This is in stark contrast to the high NAD+/NADH ratio that favors catabolism. This strategic separation allows for independent regulation of catabolic and anabolic processes within the same cellular compartment.

The Pentose Phosphate Pathway: The Primary Source of Cytosolic NADPH

The principal route for generating NADPH in most animal cells is the Pentose Phosphate Pathway (PPP) , a metabolic pathway that runs parallel to glycolysis.[7][8] This pathway's primary role is anabolic, producing NADPH and precursors for nucleotide synthesis rather than ATP.[7][9] The PPP consists of two distinct phases: an oxidative phase, which generates NADPH, and a non-oxidative phase, which interconverts 5-carbon sugars.

The oxidative phase is the critical stage for NADPH production. In this sequence, two molecules of NADP+ are reduced to NADPH for each molecule of glucose-6-phosphate that is oxidized.[7] The process is initiated by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) , which is the rate-limiting step of the pathway.

Key Reactions of the Oxidative Phase:

-

Dehydrogenation of Glucose-6-Phosphate: G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. In this reaction, NADP+ acts as the electron acceptor, being reduced to NADPH.[4][8]

-

Oxidative Decarboxylation of 6-Phosphogluconate: Following the hydrolysis of the lactone, the resulting 6-phosphogluconate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase. This reaction produces a second molecule of NADPH, along with ribulose-5-phosphate and CO2.[7]

The overall stoichiometry for the oxidative phase is: Glucose 6-phosphate + 2 NADP+ + H₂O → ribulose 5-phosphate + 2 NADPH + 2 H+ + CO₂[7]

Core Functions of NADPH in Cellular Homeostasis

The NADPH generated by the PPP and other sources is consumed in two major types of cellular processes: antioxidant defense and reductive biosynthesis.

Antioxidant Defense Systems

Reactive oxygen species (ROS), such as superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂), are inevitable byproducts of aerobic metabolism, particularly from the mitochondrial electron transport chain.[10] If left unchecked, ROS can cause significant damage to DNA, proteins, and lipids. NADPH is the ultimate source of reducing power for the cell's primary antioxidant defense networks, including the glutathione and thioredoxin systems.[11][12]

The glutathione system is paramount. Glutathione reductase, an NADPH-dependent enzyme, catalyzes the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG).[13] GSH can then be used by glutathione peroxidase to detoxify harmful ROS, such as hydrogen peroxide, converting it to water.[10] The continuous supply of NADPH is therefore essential for maintaining a high GSH/GSSG ratio, which is critical for protecting cells against oxidative stress.[13]

Reductive Biosynthesis

Anabolic reactions that build large, complex molecules from smaller precursors are often reductive in nature. NADPH serves as the primary electron donor for these biosynthetic pathways.[14][15] Key examples include:

-

Fatty Acid Synthesis: The creation of fatty acids from acetyl-CoA.

-

Cholesterol and Steroid Synthesis: The complex cyclization and reduction reactions in the formation of cholesterol and downstream steroid hormones.[2]

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is catalyzed by ribonucleotide reductase, which relies on the thioredoxin system, itself maintained by NADPH.

Practical Application: Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

The central role of G6PD in NADPH production makes its activity a critical parameter in metabolic studies. The assay leverages β-NADP disodium salt as a substrate to quantify enzyme activity through spectrophotometry.

Principle of the Assay

The activity of G6PD is determined by measuring the rate of NADPH formation.[16][17] NADPH has a distinct absorbance peak at 340 nm, whereas NADP+ does not absorb significantly at this wavelength.[18] Therefore, the rate of increase in absorbance at 340 nm is directly proportional to the rate of NADP+ reduction and, consequently, to the G6PD activity in the sample.[19]

Reagent Preparation

| Reagent | Stock Concentration | Preparation Instructions | Storage |

| Assay Buffer | 55 mM Tris-HCl, pH 7.8 | Dissolve Tris base in purified water, adjust pH to 7.8 at 30°C with HCl. Add MgCl₂ to a final concentration of 3.3 mM. | 2-8°C |

| β-NADP Disodium Salt | 10 mM | Dissolve 7.87 mg of β-NADP disodium salt (MW ~787.4 g/mol ) in 1 mL of purified water. Aliquot to avoid freeze-thaw cycles. | -20°C |

| D-Glucose-6-Phosphate (G6P) | 100 mM | Dissolve appropriate amount of G6P salt in purified water. Aliquot. | -20°C |

| Enzyme Dilution Buffer | 5 mM Glycine, pH 8.0 | Prepare glycine buffer and add 0.1% Bovine Serum Albumin (BSA) to stabilize the enzyme. | 2-8°C |

Note: Molecular weights of hydrated salts can vary; always confirm with the manufacturer's specifications.[19]

Step-by-Step Protocol

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 30°C.[19]

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction cocktail by adding the following in order:

-

2.7 mL Assay Buffer (Tris-HCl, MgCl₂)

-

0.1 mL of 10 mM β-NADP Disodium Salt solution

-

-

Sample Addition: Add 0.1 mL of the appropriately diluted enzyme sample (e.g., cell lysate) to the cuvette.

-

Blank Rate Measurement: Mix the contents by gentle inversion. Place the cuvette in the spectrophotometer and incubate for 5-7 minutes to achieve temperature equilibrium and measure the blank rate (any change in A340 without the substrate).[19]

-

Reaction Initiation: Initiate the reaction by adding 0.1 mL of 100 mM G6P solution.

-

Data Acquisition: Immediately mix by inversion and begin recording the increase in A340 every 15-30 seconds for 5-10 minutes.

Causality, Self-Validation, and Calculation

-

Trustworthiness: The blank rate measurement (Step 4) is a critical self-validating control. It accounts for any non-specific reduction of NADP+ or absorbance changes not attributable to G6PD activity, ensuring the calculated rate is specific.[16]

-

Calculation: Determine the rate of change in absorbance per minute (ΔA340/min) from the initial, linear portion of the curve.

-

Enzyme Activity (Units/mL) = (ΔA340/min) / (ε * l) * V_total / V_sample * D

-

ΔA340/min: Net rate (Test Rate - Blank Rate).

-

ε (Molar Extinction Coefficient of NADPH): 6.22 mM⁻¹cm⁻¹ or 6220 L·mol⁻¹·cm⁻¹.[16]

-

l (Light Path Length): Typically 1 cm.

-

V_total: Total volume of the assay (e.g., 3.0 mL).

-

V_sample: Volume of the enzyme sample added (e.g., 0.1 mL).

-

D: Dilution factor of the original enzyme sample.

-

-

One unit of G6PD activity is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmol of NADP+ per minute under the specified conditions.

Conclusion

β-NADP disodium salt, as the stable form of NADP+, is the cornerstone of the NADP+/NADPH redox system, a critical component of cellular homeostasis. While not a direct participant in the energy-yielding reactions of mainstream cellular respiration, its role is inextricably linked through the metabolism of glucose via the Pentose Phosphate Pathway. The resulting NADPH pool is indispensable, providing the necessary reducing power for the biosynthesis of essential macromolecules and forming the first line of defense against the oxidative damage inherent to aerobic life. The utility of β-NADP disodium salt extends into the laboratory, where it serves as a fundamental reagent for dissecting the kinetics of the very enzymes that govern its metabolic functions, thereby advancing our understanding of health, disease, and drug development.

References

- Vertex AI Search. (2025, December 2).

- Microbe Notes. (2023, October 12).

- Wikipedia.

- Gorshkov, V. et al. (2019, March 11). NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism.

- Ortega-Molina, A. et al. NADPH: new oxygen for the ROS theory of aging. Oncotarget, via PMC - NIH.

- Thorburne, G. et al. (2016, July 21). Antioxidant Protection of NADPH-Depleted Oligodendrocyte Precursor Cells Is Dependent on Supply of Reduced Glutathione. Journal of Neuroscience Research, via PMC - PubMed Central.

- LibreTexts Biology. (2021, April 2). 6.

- Karakaya, E. et al. (2016, October 5). Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts. Bio-protocol.

- ResearchGate.

- 3H Biomedical.

- Wikipedia.

- Khan Academy.

- Worthington Biochemical.

- Yang, Y. et al. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism. Antioxidants & Redox Signaling, via PMC - NIH.

- Sigma-Aldrich.

- Sigma-Aldrich. NADP Disodium salt.

- Study.com. (2021, November 29). NADPH in Biology | Definition, Structure & Function.

- Sigma-Aldrich.

- Chem-Impex.

- ChemicalBook. NADP, Disodium Salt | 24292-60-2.

- Ningbo Inno Pharmchem Co., Ltd. Understanding the Biochemistry of NADP Sodium Salt for Advanced Research.

- ResearchGate. Discovery, metabolism and functions of NAD and NADP.

- PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 3. NADP, Disodium Salt | 24292-60-2 [chemicalbook.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms Of NADPH in Cellular Defense And Detoxification - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 12. NADPH: new oxygen for the ROS theory of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Protection of NADPH-Depleted Oligodendrocyte Precursor Cells Is Dependent on Supply of Reduced Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NADPH in Biology | Definition, Structure & Function - Lesson | Study.com [study.com]

- 15. nbinno.com [nbinno.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. 3hbiomedical.com [3hbiomedical.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the Structure Elucidation of β-Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and characterization of β-Nicotinamide adenine dinucleotide phosphate (NADP+) disodium salt. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key spectroscopic and chromatographic techniques.

Introduction: The Central Role of NADP+ in Cellular Metabolism

β-Nicotinamide adenine dinucleotide phosphate is a ubiquitous coenzyme critical to a myriad of metabolic and cell signaling pathways.[1] It functions as a redox cofactor, cycling between its oxidized (NADP+) and reduced (NADPH) forms.[2] This redox pair is particularly vital in anabolic processes, such as the synthesis of fatty acids and nucleic acids, where NADPH serves as a primary reducing agent.[3][4] Furthermore, the NADP+/NADPH system is integral to the cellular defense against oxidative stress.[5] Given its central role in cellular function, the precise structural confirmation and purity assessment of its commercially available forms, such as the disodium salt, are paramount for reproducible and reliable experimental outcomes.

The structure of NADP+ consists of two nucleotide moieties, nicotinamide mononucleotide (NMN) and adenosine 2',5'-bisphosphate, linked by a pyrophosphate bridge.[3] The positive charge on the nitrogen of the nicotinamide ring is counterbalanced in the disodium salt form by two sodium ions associated with the phosphate groups.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of β-NADP+ disodium salt is the first step in its comprehensive analysis. These characteristics are crucial for sample handling, storage, and the selection of appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 24292-60-2 | [6][7][8] |

| Molecular Formula | C₂₁H₂₆N₇Na₂O₁₇P₃ | [3][6][7] |

| Molecular Weight | 787.37 g/mol | [3][6][9] |

| Appearance | White to yellowish solid/powder | [3][10] |

| Solubility | Soluble in water (50 mg/mL) | [3][11] |

| Storage Conditions | Store at -20°C, dry and protected from light | [2][12][13] |

Core Analytical Techniques for Structure Elucidation

A multi-faceted analytical approach is essential to unequivocally confirm the structure and purity of β-NADP+ disodium salt. This typically involves a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation and conformational analysis of organic molecules, including complex biomolecules like NADP+.[14] Both ¹H and ³¹P NMR are particularly informative.

-

¹H NMR: Provides detailed information about the proton environment within the molecule. The distinct chemical shifts of the protons on the nicotinamide, adenine, and ribose rings can be used to confirm the presence and connectivity of these structural motifs.[15][16] For instance, the downfield signals of the nicotinamide protons are characteristic and can be used for quantification.[17]

-

³¹P NMR: Is invaluable for probing the phosphate backbone of the molecule. It can distinguish the different phosphate groups and provide insights into their chemical environment and internuclear couplings.[14]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different parts of the molecule, confirming the precise arrangement of the nicotinamide, ribose, pyrophosphate, and adenosine moieties.

Experimental Protocol: ¹H NMR of β-NADP+ Disodium Salt

-

Sample Preparation: Dissolve 5-10 mg of β-NADP+ disodium salt in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a controlled temperature (typically 25°C).

-

Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals and assign the resonances to the corresponding protons based on their chemical shifts, coupling constants, and comparison with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides highly accurate molecular weight information and fragmentation data that can confirm the elemental composition and structural components of β-NADP+ disodium salt.[18]

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing polar and thermally labile molecules like NADP+, typically producing protonated or sodiated molecular ions.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers can determine the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and inducing fragmentation, MS/MS experiments can provide structural information by identifying characteristic fragment ions corresponding to the nicotinamide, adenosine, and phosphate components.[19]

Experimental Workflow: LC-MS Analysis of β-NADP+ Disodium Salt

Caption: A typical workflow for the analysis of β-NADP+ disodium salt using Liquid Chromatography-Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and robust technique for the quantification and purity assessment of NADP+. The distinct absorption spectra of the oxidized (NADP+) and reduced (NADPH) forms are fundamental to many enzymatic assays.[4]

-

NADP+: Exhibits a primary absorption maximum at approximately 259-260 nm, which is characteristic of the adenine moiety.[4][10]

-

NADPH: In its reduced form, a second absorption peak appears at around 339-340 nm, which is a hallmark of the dihydronicotinamide ring.[4][20][21]

The molar extinction coefficient at 260 nm (ε = 18,000 L·mol⁻¹·cm⁻¹) is commonly used for the quantification of NADP+ solutions.[10][11]

Experimental Protocol: UV-Vis Spectrophotometric Quantification

-

Blank Measurement: Use the same buffer that the sample is dissolved in to zero the spectrophotometer at the desired wavelengths (260 nm and 340 nm).

-

Sample Measurement: Measure the absorbance of the β-NADP+ disodium salt solution at 260 nm and 340 nm. A significant absorbance at 340 nm may indicate the presence of the reduced form, NADPH, as an impurity.

-

Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of NADP+, where A is the absorbance at 260 nm, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of β-NADP+ disodium salt and for separating it from potential impurities, such as NAD+, degradation products, or its reduced form, NADPH.[22][23]

-

Reversed-Phase (RP) HPLC: This is a commonly used mode where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Gradient elution is often employed to achieve optimal separation of the highly polar NADP+ from less polar impurities.

-

Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of the highly charged NADP+ molecule on reversed-phase columns.[24]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that is well-suited for highly polar analytes like NADP+ and its metabolites.[24][25]

Logical Relationship of Analytical Techniques

Caption: Interrelation of core analytical techniques for the comprehensive characterization of β-NADP+ disodium salt.

Enzymatic Assays: A Functional Confirmation

While spectroscopic and chromatographic methods confirm the chemical structure, enzymatic assays provide a crucial functional validation. These assays utilize enzymes that specifically require NADP+ as a cofactor.

A common approach involves an enzyme cycling reaction.[26][27] For example, glucose-6-phosphate dehydrogenase (G6PD) specifically uses NADP+ as a coenzyme to oxidize glucose-6-phosphate, producing NADPH. The rate of NADPH formation, monitored by the increase in absorbance at 340 nm, is directly proportional to the concentration of active NADP+ in the sample.[18]

Conclusion: Ensuring Scientific Integrity through Rigorous Characterization

The structural elucidation of β-Nicotinamide adenine dinucleotide phosphate disodium salt is a critical quality control step that underpins the reliability of a vast range of biochemical and cellular research. A comprehensive analytical strategy, integrating the definitive structural information from NMR and MS with the quantitative and purity data from UV-Vis and HPLC, is essential. This multi-technique approach, further validated by functional enzymatic assays, ensures that researchers are working with a well-characterized and high-purity reagent, thereby upholding the principles of scientific integrity and reproducibility.

References

-

DC Fine Chemicals. β-Nicotinamide adenine dinucleotide phosphate disodium salt. Available from: [Link]

-

PubChem. NADP (disodium salt). Available from: [Link]

-

Cell Biolabs, Inc. NADP+/NADPH Assay Kit (Fluorometric). Available from: [Link]

-

abstracts.boku.ac.at. Quantitative Analysis of NADP+ and NADPH in Yeast. Available from: [Link]

-

Passalacqua, M., et al. (1991). 1H-, 13C-, 31P-NMR studies and conformational analysis of NADP+, NADPH coenzymes and of dimers from electrochemical reduction of NADP+. Magnetic Resonance in Chemistry, 29(7), 689-697. Available from: [Link]

-

de Oliveira, S. C., et al. (2013). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical Methods, 5(20), 5539-5545. Available from: [Link]

-

Passalacqua, M., et al. (1990). 1H-NMR study and structure determination of 4,4- and 4,6-dimers from electrochemical reduction of NADP+. Magnetic Resonance in Chemistry, 28(6), 524-529. Available from: [Link]

-

Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling, 28(3), 167-179. Available from: [Link]

-

Heikal, A. A. (2010). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Cell & Tissue Research, 339(3), 515-528. Available from: [Link]

-

Grant, R., et al. (2012). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. Assay and Drug Development Technologies, 10(1), 39-49. Available from: [Link]

-

Antibodies-online.com. NADP+/NADPH Assay Kit. Available from: [Link]

-

SignalChem Diagnostics. Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt (NADP-Na2). Available from: [Link]

-

ResearchGate. UV-vis absorption spectra of NADPH.100H2O from TD-DFT/B3LYP... Available from: [Link]

-

ResearchGate. Detection of NAD⁺ and its major intermediates by ¹H NMR spectroscopy. Available from: [Link]

-

de Graaf, R. A., et al. (2014). Detection of cerebral NAD+ by in vivo 1H NMR spectroscopy. NMR in Biomedicine, 27(7), 834-840. Available from: [Link]

-

MS Bioanalytical. NADH Analysis by UPLC-UV. Available from: [Link]

-

ResearchGate. UV–Vis spectra for 2 mM NADH in (A) sodium phosphate buffer, (B) HEPES... Available from: [Link]

-

Canto, C., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 9(10), 209. Available from: [Link]

-

ResearchGate. Rapid quantitation of NAD+/NADH and NADPH/NADP+ with mass spectrometry by using calibration constants. Available from: [Link]

-

Nagana Gowda, G. A., & Raftery, D. (2016). Simultaneous Analysis of Major Coenzymes of Cellular Redox Reactions and Energy Using ex Vivo 1H NMR Spectroscopy. Analytical Chemistry, 88(9), 4785-4793. Available from: [Link]

-

Canto, C., et al. (2019). A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. Metabolites, 9(10), 209. Available from: [Link]

-

PubChem. beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate. Available from: [Link]

-

Katsyuba, E., et al. (2020). NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 10(6), 243. Available from: [Link]

-

SignalChem Diagnostics. Nicotinamide Adenine Dinucleotide Phosphate Monosodium Salt (NADP-Na). Available from: [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. NADP, Disodium Salt | 24292-60-2 [chemicalbook.com]

- 3. Î-Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt NADP+2NA CAS 24292-60-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-磷酸烟酰胺腺嘌呤二核苷酸 二钠盐 ≥97% (calc. based on dry substance, enzymatic) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. NADP - β-磷酸烟酰胺腺嘌呤二核苷酸 二钠盐, β-NADH磷酸 二钠盐 [sigmaaldrich.com]

- 9. NADP (disodium salt) | C21H26N7Na2O17P3 | CID 131674157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. custombiotech.roche.com [custombiotech.roche.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. signalchemdx.com [signalchemdx.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 1H-, 13C-, 31P-NMR studies and conformational analysis of NADP+, NADPH coenzymes and of dimers from electrochemical reduction of NADP+ [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of cerebral NAD+ by in vivo 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. abstracts.boku.ac.at [abstracts.boku.ac.at]

- 19. mdpi.com [mdpi.com]

- 20. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. msbioanalytical.com [msbioanalytical.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]

- 24. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. infoscience.epfl.ch [infoscience.epfl.ch]

- 26. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Triphosphopyridine Nucleotide (TPN)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical account of the discovery and historical significance of Triphosphopyridine Nucleotide (TPN), now known as Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺). It moves beyond a simple chronological listing of events to delve into the scientific reasoning, experimental designs, and foundational insights that established TPN's critical role in biochemistry. We will explore the pioneering work of Otto Warburg, the elucidation of TPN's unique chemical structure, and the discovery of its indispensable functions in anabolic metabolism and cellular defense. This document is structured to provide not just historical context, but also a deep understanding of the causality behind the key experiments that defined our knowledge of this essential coenzyme.

Chapter 1: The Biochemical Landscape Before TPN

In the early 20th century, the field of biochemistry was intensely focused on understanding the fundamental processes of cellular energy conversion, particularly fermentation. In 1906, Arthur Harden and William John Young had discovered a heat-stable cofactor essential for yeast fermentation, which they called "cozymase."[1][2] This molecule, later identified as Diphosphopyridine Nucleotide (DPN), or what we now call Nicotinamide Adenine Dinucleotide (NAD⁺), was recognized as a crucial player in the transfer of electrons in metabolic reactions.[1][3][4] The prevailing model centered on DPN as the primary carrier of reducing equivalents in the cell. However, certain observations in cellular respiration and metabolism could not be fully explained by the actions of DPN alone, suggesting that the picture was incomplete.

Chapter 2: The Seminal Discovery by Warburg and Christian

The story of TPN is inextricably linked to the German biochemist Otto Heinrich Warburg, a Nobel laureate whose work fundamentally shaped our understanding of cellular respiration and metabolism.[5][6][7]

An Unexpected Observation: The "Zwischenferment"

In the 1930s, while investigating carbohydrate metabolism in red blood cells, Warburg and his colleague Walter Christian encountered a puzzle.[4][8] They were studying the oxidation of glucose-6-phosphate, a key metabolic intermediate. They observed that a cell-free extract could oxidize glucose-6-phosphate, but this activity required two distinct protein fractions and a heat-stable coenzyme from red blood cells that was clearly different from DPN (cozymase).

The enzyme responsible for this oxidation was named "Zwischenferment" (German for "intermediate enzyme"), now known as glucose-6-phosphate dehydrogenase (G6PD).[4] The critical observation was that highly purified Zwischenferment was inactive on its own, but its activity could be restored by adding a boiled cell extract. While DPN was a known coenzyme, it could not substitute for this new factor in activating Zwischenferment. This was the first definitive evidence of a second, distinct pyridine nucleotide coenzyme.

Experimental Protocol: Isolation and Functional Demonstration of the New Coenzyme

The methodology employed by Warburg and Christian was a masterpiece of classic biochemistry, relying on functional assays to guide the purification process. The causality behind their choices was to isolate the unknown activating factor by systematically removing other components and continuously testing for the desired enzymatic activity.

Objective: To isolate the unknown coenzyme required for the activity of Zwischenferment and demonstrate its distinction from DPN.

Methodology:

-

Preparation of Zwischenferment:

-

Erythrocytes (red blood cells) were lysed in water, and the stroma were removed by centrifugation.

-

The resulting hemolysate was treated with a lead acetate solution to precipitate hemoglobin and other proteins, which were then removed by centrifugation.

-

The enzyme was further purified through fractional precipitation with acetone and ammonium sulfate. Each fraction was tested for its ability to oxidize glucose-6-phosphate, but only in the presence of the boiled cell extract.

-

-

Preparation of the Coenzyme Extract:

-

A large volume of red blood cells (often from horses) was boiled to denature and precipitate all proteins.[8]

-

The resulting clear supernatant, containing all heat-stable small molecules, served as the crude coenzyme source.

-

-

The Functional Assay (Warburg Manometry):

-

The activity of Zwischenferment was measured by monitoring oxygen consumption in a Warburg manometer. This apparatus measures changes in gas volume in a closed system.

-

The reaction vessel contained:

-

Phosphate buffer.

-

Glucose-6-phosphate (the substrate).

-

A purified, inactive preparation of Zwischenferment.

-

The coenzyme-containing extract.

-

Methylene blue, an artificial electron acceptor which, when reduced, is re-oxidized by atmospheric oxygen, allowing the reaction to be monitored via oxygen consumption.

-

-

Control Experiments (The Trustworthiness Pillar): To validate their findings, Warburg and Christian performed critical control experiments:

-

Omission Control: The reaction was run without the coenzyme extract, showing no oxygen consumption. This proved the absolute requirement of the unknown factor.

-

DPN Substitution: The coenzyme extract was replaced with highly purified DPN (cozymase). This also resulted in no activity, definitively proving that the new coenzyme was not DPN.

-

-

This self-validating system, where the activity of a purified enzyme is entirely dependent on the addition of the purified cofactor, established beyond doubt the existence of a new coenzyme, which they named Triphosphopyridine Nucleotide (TPN) .

Caption: Structural comparison of DPN (NAD⁺) and TPN (NADP⁺).

This seemingly minor structural difference has profound functional consequences. The extra phosphate group of TPN (NADP⁺) allows it to be recognized by a distinct set of enzymes. While DPN (NAD⁺) primarily functions as an oxidizing agent in catabolic pathways to generate ATP, TPN's reduced form, NADPH, serves as the primary electron donor in reductive anabolic (biosynthetic) pathways. [4][9]

Chapter 4: Unraveling the Functional Role of TPN in Metabolism

The discovery of TPN opened a new chapter in understanding cellular metabolism. It became clear that cells maintain two separate but related pools of pyridine nucleotides for different purposes.

-

The NAD⁺/NADH Pool: Primarily involved in catabolism. The ratio of NAD⁺ to NADH is kept high, favoring its role as an oxidizing agent.

-

The NADP⁺/NADPH Pool: Primarily involved in anabolism. The ratio of NADPH to NADP⁺ is kept very high, creating a strong reducing environment to drive biosynthetic reactions like fatty acid and steroid synthesis.

The most prominent pathway for NADPH production is the Pentose Phosphate Pathway (PPP) , where the Zwischenferment (G6PD) discovered by Warburg catalyzes the first committed step.

Caption: Role of TPN (NADP⁺) in the Pentose Phosphate Pathway.

Chapter 5: Nomenclature and Modern Significance

For many years, the terms DPN and TPN were used. However, to standardize biochemical nomenclature, the International Union of Biochemistry and Molecular Biology (IUBMB) officially recommended the names Nicotinamide Adenine Dinucleotide (NAD⁺) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺). This change clarified the relationship between the two molecules and their chemical composition.

The discovery of TPN was a watershed moment in biochemistry. It revealed a fundamental principle of metabolic regulation: the separation of catabolic and anabolic pathways through the use of distinct, structurally similar but non-interchangeable coenzymes. This understanding is critical in modern drug development, where targeting NADP⁺-dependent enzymes is a key strategy in cancer therapy, infectious diseases, and metabolic disorders.

References

-

Title: Discovery, metabolism and functions of NAD and NADP Source: ResearchGate URL: [Link]

-

Title: The Secret Life of NAD + : An Old Metabolite Controlling New Metabolic Signaling Pathways Source: Oxford Academic URL: [Link]

-

Title: Nicotinamide adenine dinucleotide Source: Wikipedia URL: [Link]

-

Title: History of NAD+ Research and Discovery | AboutNAD Source: AboutNAD URL: [Link]

-

Title: Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Otto Heinrich Warburg Source: Wikipedia URL: [Link]

-

Title: Otto Warburg – Biographical Source: NobelPrize.org URL: [Link]

-

Title: Otto Warburg: the journey towards the seminal discovery of tumor cell bioenergetic reprogramming Source: PubMed URL: [Link]

-

Title: Warburg hypothesis Source: Wikipedia URL: [Link]

Sources

- 1. aboutnad.com [aboutnad.com]

- 2. codeage.com [codeage.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Otto Heinrich Warburg - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Otto Warburg: The journey towards the seminal discovery of tumor cell bioenergetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

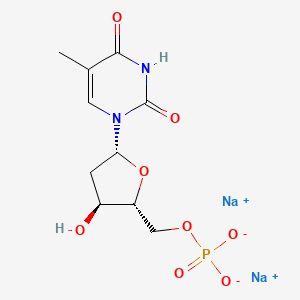

C10H13N2Na2O8P chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of 2'-Deoxythymidine-5'-monophosphate Disodium Salt (C₁₀H₁₃N₂Na₂O₈P)

Introduction

2'-Deoxythymidine-5'-monophosphate disodium salt, also known by synonyms such as dTMP disodium salt and thymidylic acid disodium salt, is a fundamental building block of deoxyribonucleic acid (DNA).[1][2] Its paramount importance in molecular biology, genetics, and pharmaceutical sciences cannot be overstated. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its chemical properties and stability is crucial for the successful design and execution of experiments, as well as for the development of novel therapeutics. This guide provides an in-depth technical overview of 2'-Deoxythymidine-5'-monophosphate disodium salt, focusing on its core chemical characteristics and stability profile, to empower scientific innovation and ensure the integrity of research outcomes.

Physicochemical Properties

The disodium salt of 2'-Deoxythymidine-5'-monophosphate is typically supplied as a white crystalline powder.[1] The presence of the two sodium ions enhances its solubility in aqueous solutions, a critical attribute for its use in various biochemical assays and as a component in cell culture media.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₂Na₂O₈P | [2] |

| Molecular Weight | 366.17 g/mol | [2] |

| CAS Number | 33430-62-5 | [1][2] |

| Appearance | White powder | [1] |

| Solubility | Soluble in water | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage Temperature | -20°C | [1][3] |

These properties underscore the compound's suitability for a wide range of laboratory applications, from routine PCR to complex drug discovery screening assays.

Chemical Structure and Conformation

The chemical structure of 2'-Deoxythymidine-5'-monophosphate consists of three key components: the pyrimidine base thymine, a deoxyribose sugar, and a phosphate group attached to the 5' carbon of the sugar. This structure is fundamental to its role in forming the DNA backbone through phosphodiester bonds.

Chemical Stability

A thorough understanding of the stability of 2'-Deoxythymidine-5'-monophosphate disodium salt is critical for its handling, storage, and application in experimental settings.

General Stability and Storage

For long-term stability, it is recommended to store the compound in a desiccated environment at -20°C.[3] Under these conditions, the product can be stable for up to 12 months.[3] The high melting point of over 300°C suggests significant thermal stability in its solid, crystalline form.[4]

Enzymatic Degradation

In biological systems, the concentration of dTMP is tightly regulated through both synthesis and degradation pathways. Two key enzymes involved in its degradation are:

-

5'-Nucleotidase: This enzyme can dephosphorylate dTMP to its corresponding nucleoside, thymidine.[2]

-

Thymidine Phosphorylase: This enzyme further catabolizes thymidine.[2]

The interplay of these enzymes is crucial for maintaining the appropriate intracellular pools of dTMP for DNA synthesis and repair.[5] Dysregulation of these pathways can have significant physiological consequences.

Hydrolytic Stability

Photostability

Exposure to ultraviolet (UV) radiation can induce the formation of pyrimidine dimers, where adjacent thymine bases on a DNA strand become covalently linked.[6] While this is a well-known phenomenon within the context of DNA, the photostability of isolated dTMP in solution is an important consideration for experiments involving prolonged light exposure. It is advisable to protect solutions of dTMP from direct light, especially high-energy UV light, to prevent potential photodegradation.

Oxidative Stability

Reactive oxygen species (ROS) can cause oxidative damage to various components of DNA, including the thymine base and the deoxyribose sugar. While the provided search results do not offer specific data on the oxidative stability of isolated dTMP, it is a known principle that nucleotides can be susceptible to oxidation. When working with experimental systems that may generate ROS, the potential for oxidative degradation of dTMP should be considered.

Applications in Research and Drug Development

The fundamental role of 2'-Deoxythymidine-5'-monophosphate in DNA metabolism makes it an indispensable tool in various scientific disciplines.

-

DNA Synthesis and Molecular Biology: It is a critical substrate for DNA polymerases in techniques such as the polymerase chain reaction (PCR), DNA sequencing, and in vitro DNA synthesis.[1]

-

Pharmaceutical Development: dTMP serves as a crucial building block in the synthesis of numerous antiviral and anticancer drugs that act as nucleotide analogs to disrupt DNA replication in pathogens or cancer cells.[1]

-

Biochemical Research: It is widely used in the study of enzyme kinetics, particularly for enzymes involved in nucleotide metabolism, and to investigate cellular metabolic pathways.[1]

Experimental Protocols

Preparation of a Standard Solution

This protocol outlines the preparation of a 100 mM stock solution of 2'-Deoxythymidine-5'-monophosphate disodium salt.

-

Calculate the required mass: Based on the molecular weight (366.17 g/mol ), calculate the mass of dTMP disodium salt needed for the desired volume and concentration. For example, for 10 ml of a 100 mM solution, 366.17 mg is required.

-

Weigh the compound: Accurately weigh the calculated amount of the white powder using an analytical balance.

-

Dissolution: Add the weighed compound to a sterile conical tube. Add a portion of nuclease-free water (e.g., 8 ml for a final volume of 10 ml) and vortex until the powder is completely dissolved.

-

Adjust volume: Bring the final volume to the desired level with nuclease-free water.

-

pH adjustment (optional but recommended): Check the pH of the solution and adjust to pH 7.0-7.5 with dilute NaOH or HCl if necessary for the experimental application.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile, nuclease-free storage tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Conceptual Workflow for Stability Assessment

This workflow provides a conceptual framework for assessing the stability of a dTMP solution under specific experimental conditions (e.g., varying pH and temperature).

Conclusion

2'-Deoxythymidine-5'-monophosphate disodium salt is a cornerstone of modern molecular biology and drug discovery. Its well-defined physicochemical properties, coupled with an understanding of its stability profile, are essential for its effective use. While generally stable under recommended storage conditions, researchers must consider potential enzymatic, hydrolytic, photolytic, and oxidative degradation pathways in their experimental designs. By adhering to proper handling and storage protocols and being mindful of the factors that can influence its stability, scientists can ensure the reliability and reproducibility of their results, ultimately advancing our understanding of biological systems and facilitating the development of new therapies.

References

-

PubChem. 2'-Deoxythymidine-5'-monophosphate disodium salt. [Link]

-

Weiner, M. L., & Swain, H. A. (1986). Photoreversal-dependent release of thymidine and thymidine monophosphate from pyrimidine dimer-containing DNA excision fragments isolated from ultraviolet-damaged human fibroblasts. Biochemistry, 25(9), 2656–2664. [Link]

-

Wikipedia. Thymidine monophosphate. [Link]

-

Grokipedia. Thymidine monophosphate. [Link]

-

Biology Online. Thymidine monophosphate Definition and Examples. [Link]

-

Bio Basic. 2'-Deoxythymidine 5'-monophosphate (dTMP), disodium salt. [Link]

-

Lopez-Gomez, F., & Holmgren, A. (2012). The degradation of dG phosphoramidites in solution. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.1. [Link]

-

CD BioGlyco. 2'-Deoxythymidine-5'-monophosphate, Disodium salt. [Link]

-

AHH Chemical Co., Ltd. Exploring Thymidine-5'-Monophosphate Disodium Salt: Properties and Applications. [Link]

-

ACS Omega. Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase. [Link]

-

Burton, K. (1965). Selective degradation of thymidine and thymine deoxynucleotides. Biochemical Journal, 97(1), 22P.2–23P. [Link]

-

NBS Biologicals. 2′-Deoxythymidine 5′-monophosphate (dTMP), disodium salt. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deoxypyrimidine monophosphate bypass therapy for thymidine kinase 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Photoreversal-dependent release of thymidine and thymidine monophosphate from pyrimidine dimer-containing DNA excision fragments isolated from ultraviolet-damaged human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical pathways involving β-Nicotinamide adenine dinucleotide phosphate

An In-Depth Technical Guide to Biochemical Pathways Involving β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core biochemical pathways involving β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+), a critical coenzyme in cellular metabolism. We will delve into its synthesis, its pivotal role in anabolic processes, and its function as a cornerstone of the cell's antioxidant defense systems. This document is designed to provide not just a recitation of facts, but a deeper understanding of the causality behind the metabolic and experimental choices that researchers in this field encounter.

The Central Role of NADP+ in Cellular Redox Homeostasis

β-Nicotinamide adenine dinucleotide phosphate and its reduced form, NADPH, are essential players in a multitude of physiological reactions.[1][2][3] Unlike its counterpart NAD+/NADH, which is primarily involved in catabolic reactions that break down molecules to generate ATP, the NADP+/NADPH redox couple is predominantly utilized in anabolic, or biosynthetic, pathways. This functional dichotomy is a cornerstone of cellular metabolism, allowing for the independent regulation of oxidative and reductive processes.

The structure of NADP+ is similar to NAD+, with the key distinction of an additional phosphate group on the 2' position of the ribose sugar of the adenosine moiety. This seemingly minor modification is sufficient to alter its binding affinity for different enzymes, thereby segregating the NADP(H) pool for anabolic functions.

Biosynthesis of NADP+ and NADPH

The cellular pool of NADP+ is primarily synthesized from NAD+ through the action of NAD+ kinase, which catalyzes the phosphorylation of NAD+.[4] The generation of the functionally critical reduced form, NADPH, occurs through several key metabolic pathways:

-

The Pentose Phosphate Pathway (PPP): This is the major source of NADPH in most non-photosynthetic organisms. The first and rate-limiting step of the PPP, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PDH), is a key site of NADPH production.[5]

-

Photosynthesis: In photosynthetic organisms, ferredoxin-NADP+ reductase is a major source of NADPH, capturing electrons energized by light to reduce NADP+.

-

Other Sources: NADP-linked isoforms of malic enzyme and isocitrate dehydrogenase also contribute to the cellular NADPH pool.

NADP(H) in Anabolic Pathways: The Reductive Powerhouse

NADPH serves as the primary electron donor in a wide array of biosynthetic reactions, providing the necessary reducing equivalents for the synthesis of complex macromolecules from simpler precursors. Key anabolic pathways dependent on NADPH include:

-

Fatty Acid Synthesis: The synthesis of fatty acids from acetyl-CoA is a reductive process that requires a substantial amount of NADPH.

-

Cholesterol and Steroid Synthesis: The intricate multi-step synthesis of cholesterol and steroid hormones is heavily reliant on NADPH as a reductant.

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is catalyzed by ribonucleotide reductase, which requires NADPH.

The availability of NADPH can be a rate-limiting factor for these anabolic processes, and thus, the regulation of NADPH-producing pathways is tightly linked to cell growth and proliferation.

The Guardian of the Cell: NADP(H) in Antioxidant Defense

Cells are under constant assault from reactive oxygen species (ROS) generated as byproducts of aerobic metabolism. NADPH is a cornerstone of the cellular antioxidant defense system, providing the reducing power to regenerate key antioxidant molecules.

-

The Glutathione System: Glutathione reductase, a ubiquitous antioxidant enzyme, utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form (GSH). GSH is a major cellular antioxidant that directly quenches ROS and is a cofactor for glutathione peroxidases, which detoxify peroxides.

-

The Thioredoxin System: The thioredoxin system, another critical antioxidant system, relies on thioredoxin reductase to reduce oxidized thioredoxin using NADPH. Reduced thioredoxin, in turn, reduces other oxidized proteins.

Dysregulation of the NADP+/NADPH ratio can lead to an accumulation of oxidative damage, which is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic syndrome.

Visualizing the Core Pathways

To provide a clearer understanding of the interconnectedness of these pathways, the following diagrams illustrate the central role of NADP(H).

Caption: Overview of NADPH Synthesis and Utilization.

Experimental Methodologies: Quantifying the NADP+/NADPH Ratio

The accurate determination of the NADP+/NADPH ratio is a critical experimental parameter for assessing the cellular redox state and metabolic status. The inherent instability of these molecules necessitates careful sample handling and extraction procedures.

Differential Extraction of NADP+ and NADPH

The key to accurately measuring the individual concentrations of NADP+ and NADPH lies in their differential stability in acidic and basic conditions.

-

Acidic Extraction for NADP+: NADPH is rapidly degraded in acidic conditions, while NADP+ remains stable. Therefore, treating a sample with an acidic extraction buffer (e.g., 0.1 M HCl) followed by heating allows for the selective measurement of NADP+.[6]

-

Alkaline Extraction for NADPH: Conversely, NADP+ is labile in basic solutions, whereas NADPH is relatively stable. An alkaline extraction buffer (e.g., 0.1 M NaOH) with subsequent heating enables the specific quantification of NADPH.[6]

Causality: This differential stability is due to the chemical nature of the nicotinamide ring. The oxidized form (NADP+) is susceptible to nucleophilic attack under basic conditions, while the reduced form (NADPH) is prone to acid-catalyzed degradation.

Enzymatic Cycling Assays

Enzymatic cycling assays are a highly sensitive method for quantifying NADP+ and NADPH. The principle of this assay is the amplification of the signal through a series of coupled enzymatic reactions.

A common enzymatic cycling reaction for NADP(H) involves Glucose-6-Phosphate Dehydrogenase (G6PDH). In the presence of its substrate, glucose-6-phosphate, G6PDH reduces NADP+ to NADPH. A second enzyme, such as diaphorase, then re-oxidizes NADPH to NADP+, simultaneously reducing a chromogenic or fluorogenic probe.[7] This cycling reaction results in the accumulation of a detectable product, and the rate of its formation is proportional to the initial concentration of NADP(H).

| Feature | Colorimetric Assay | Fluorometric Assay |

| Principle | Measures the change in absorbance of a chromogenic probe. | Measures the fluorescence emission of a fluorogenic probe. |

| Sensitivity | Lower (typically in the micromolar range).[8] | Higher (can be in the nanomolar range).[8] |

| Instrumentation | Spectrophotometer (widely available). | Fluorometer or fluorescence plate reader. |

| Potential Issues | Interference from colored compounds in the sample. | Background fluorescence from the sample or reagents. |

Step-by-Step Protocol for NADP+/NADPH Ratio Determination

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific kit manual for detailed instructions.

-

Sample Preparation:

-

Harvest cells or tissue and keep them on ice to minimize metabolic activity.

-

For total NADP(H) measurement, lyse the sample in a neutral extraction buffer.

-

For differential measurement, prepare two separate lysates: one with acidic extraction buffer for NADP+ and one with alkaline extraction buffer for NADPH.

-

Heat the acidic and alkaline extracts (e.g., 60°C for 30 minutes) to degrade the unstable form of the coenzyme.[6]

-

Neutralize the extracts before proceeding to the assay.

-

Centrifuge the lysates to remove insoluble material.

-

-

Assay Procedure (96-well plate format):

-

Prepare a standard curve using the provided NADP+ or NADPH standard.

-

Add the prepared sample extracts and standards to the wells of the microplate.

-

Prepare the reaction mixture containing the cycling enzyme(s), substrate(s), and the detection probe.

-

Add the reaction mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-4 hours).[9]

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Generate a standard curve by plotting the signal versus the concentration of the standards.

-

Determine the concentration of total NADP(H), NADP+, and NADPH in the samples from the standard curve.

-

Calculate the NADP+/NADPH ratio.

-

Measuring the Activity of NADP+-Dependent Enzymes: A Case Study of G6PDH

Assessing the activity of key NADP+-dependent enzymes, such as G6PDH, provides valuable insights into the metabolic state of a cell.

Principle of the G6PDH Activity Assay

The activity of G6PDH is determined by monitoring the rate of NADPH production.[5] G6PDH catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH concentration can be measured spectrophotometrically by the increase in absorbance at 340 nm, as NADPH has a distinct absorbance peak at this wavelength, while NADP+ does not.[5]

Step-by-Step Protocol for G6PDH Activity Assay

This is a generalized protocol. Specific conditions may need to be optimized for different sample types.

-

Sample Preparation:

-

Prepare a cell-free extract by homogenizing cells or tissue in an appropriate buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.

-

Determine the total protein concentration of the extract for normalization of the enzyme activity.

-

-

Assay Procedure:

-

Set up a reaction mixture in a cuvette containing assay buffer, NADP+, and the cell-free extract.

-

Prepare a blank reaction that includes all components except the substrate (glucose-6-phosphate) to account for any endogenous NADP+ reduction.

-

Initiate the reaction by adding glucose-6-phosphate to the sample cuvette.

-

Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.

-

Express the G6PDH activity in units (e.g., µmol of NADPH produced per minute) and normalize to the total protein concentration of the extract (specific activity).

-

Visualizing the Experimental Workflow

Caption: Workflow for G6PDH Activity Assay.

Conclusion: The Therapeutic Potential of Targeting NADP(H) Pathways

The central role of NADP(H) in both anabolic metabolism and antioxidant defense makes the pathways that regulate its synthesis and utilization attractive targets for therapeutic intervention in a variety of diseases. For instance, in cancer, where rapidly proliferating cells have a high demand for NADPH for biosynthesis and to counteract increased oxidative stress, targeting NADPH-producing enzymes like G6PDH is a promising strategy. Conversely, in diseases characterized by oxidative damage, enhancing NADPH production could be beneficial.

A thorough understanding of the biochemical pathways involving NADP(H) and the robust experimental methodologies to study them are essential for researchers and drug development professionals seeking to modulate these critical cellular processes for therapeutic benefit.

References

-

Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts. Bio-protocol. Available at: [Link]

-

Glucose-6-phosphate Dehydrogenase Assay (G6PDH). 3H Biomedical. Available at: [Link]

-

Extraction and measurement of NAD(P)(+) and NAD(P)H. PubMed. Available at: [Link]

-

NADP+/NADPH Assay Kit | ABIN5067563. Antibodies-online.com. Available at: [Link]

-

The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. npj Metabolic Health and Disease. Available at: [Link]

-

Enzymatic cycling assay for the quantification of NAADP. ResearchGate. Available at: [Link]

-

The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Lund University. Available at: [Link]

-

NAD Metabolism and Functions: A Common Therapeutic Target for Neoplastic, Metabolic and Neurodegenerative Diseases. Bentham Science Publisher. Available at: [Link]

-

NADP+/NADPH Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]

-

Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC. Available at: [Link]

-

The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. npj Metabolic Health and Disease. Available at: [Link]

-

Extraction and measurement of NAD(P)+ and NAD(P)H | Request PDF. ResearchGate. Available at: [Link]

-

NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. PMC. Available at: [Link]

-

NADP+/NADPH Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link]

-

(PDF) Extraction and quantitation of NAD(P)(H). ResearchGate. Available at: [Link]

-

NADP/NADPH Assay Kits. Biocompare. Available at: [Link]

-

Colorimetric vs Fluorometric assay: Which is better for sensitivity? Patsnap Eureka. Available at: [Link]

-

Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. MDPI. Available at: [Link]

Sources

- 1. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease | Semantic Scholar [semanticscholar.org]

- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 3. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]

- 9. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]

The NADP+/NADPH Redox Couple: A Cornerstone of Cellular Metabolism, Redox Homeostasis, and Therapeutic Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ratio of nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH) is a critical determinant of the cellular redox environment and a pivotal regulator of metabolic flux. Unlike the NAD+/NADH couple, which is maintained in a highly oxidized state to facilitate catabolism, the NADP+/NADPH pool is kept highly reduced, providing the necessary reducing power for a vast array of biosynthetic and detoxification pathways.[1] This guide provides a comprehensive exploration of the biological significance of the NADP+/NADPH ratio, delving into the core functions of NADPH, the intricate cellular machinery that governs its production, and its emerging role as a therapeutic target in various pathologies. We will dissect the causality behind experimental choices for its measurement and present detailed methodologies, offering field-proven insights for professionals in the life sciences.

The Fundamental Dichotomy: NADP+/NADPH vs. NAD+/NADH

At the heart of cellular metabolism are two principal pyridine nucleotide coenzymes: NAD and NADP. While structurally similar—differing only by a phosphate group on the 2' position of the ribose ring of the adenosine moiety—their metabolic roles are distinct and deliberately segregated by the cell.[2]

-

The NAD+/NADH Couple: The total NAD pool is predominantly maintained in its oxidized form, NAD+, resulting in a high NAD+/NADH ratio.[1][3] This high ratio creates a favorable thermodynamic gradient for NAD+ to act as an electron acceptor in oxidative, catabolic reactions like glycolysis and the tricarboxylic acid (TCA) cycle, which are central to ATP production.[4][5]

-

The NADP+/NADPH Couple: Conversely, the NADP pool is overwhelmingly kept in its reduced state, NADPH, creating a very low NADP+/NADPH ratio (often reported as ~0.1 in hepatocytes).[3][6] This highly reduced state establishes NADPH as the cell's primary electron donor for reductive, anabolic processes.[7] This fundamental separation allows the cell to simultaneously manage oxidative catabolism and reductive anabolism without futile cycling.

This guide will focus on the biological imperative for maintaining this highly reduced NADPH pool and the consequences when this balance is perturbed.

The Tripartite Biological Significance of a High NADPH Pool

The robust cellular concentration of NADPH is not merely a metabolic byproduct but a tightly regulated necessity that supports three critical domains of cellular function: anabolic biosynthesis, antioxidant defense, and regulated production of reactive oxygen species (ROS) for signaling.

Pillar 1: Reductive Biosynthesis

Anabolic pathways require a significant input of electrons to construct complex macromolecules from simple precursors. NADPH serves as the principal currency of reducing power for these reactions.[8]

-

Fatty Acid and Cholesterol Synthesis: The de novo synthesis of fatty acids from acetyl-CoA and the multi-step production of cholesterol and steroid hormones are profoundly reductive processes.[8][9] Key enzymes, including fatty acid synthase and HMG-CoA reductase, are obligately dependent on a continuous supply of NADPH to drive these biosynthetic pathways forward.[2][8]

-

Nucleotide Synthesis: The production of deoxyribonucleotides from ribonucleotides, a prerequisite for DNA replication and repair, is catalyzed by ribonucleotide reductase, which requires a source of reducing equivalents ultimately provided by NADPH through the thioredoxin system.[7][9]

Pillar 2: Antioxidant Defense

Cellular metabolism inevitably produces ROS, which can inflict damage on proteins, lipids, and nucleic acids. NADPH is the linchpin of the enzymatic antioxidant system, providing the reducing power necessary to neutralize these damaging species.[10][11]

-

The Glutathione System: NADPH is essential for regenerating reduced glutathione (GSH), the cell's most abundant non-protein antioxidant, from its oxidized state (GSSG). This reaction is catalyzed by glutathione reductase.[11][12] GSH is then used by glutathione peroxidases to detoxify ROS such as hydrogen peroxide.[13]

-

The Thioredoxin System: Similarly, NADPH is required by thioredoxin reductase to maintain the reduced state of thioredoxin, a critical protein involved in reducing oxidized cysteine residues on other proteins and a key player in the activity of peroxiredoxins, which also neutralize ROS.[7][14]

Pillar 3: Regulated ROS Production and Signaling

Paradoxically, NADPH is also the essential substrate for enzymes that intentionally produce ROS. The family of NADPH oxidases (NOXs) utilizes NADPH to reduce molecular oxygen, generating superoxide or hydrogen peroxide.[7][15] This is not a metabolic flaw but a highly regulated process critical for:

-

Immune Response: In phagocytic immune cells, a massive consumption of NADPH by NOX2 generates the "respiratory burst," a flood of ROS used to kill invading pathogens.[2]

-

Cell Signaling: At lower levels, NOX-derived ROS act as second messengers in a variety of signaling pathways that regulate processes such as cell growth, proliferation, and differentiation.[15]

Caption: The three core functions of NADPH in the cell.

Orchestrating the Ratio: Cellular Mechanisms of NADPH Production

To sustain a high NADPH/NADP+ ratio against the constant demands of biosynthesis and redox defense, cells have evolved multiple, often compartmentalized, pathways for NADPH generation.

The Pentose Phosphate Pathway (PPP): The Cytosolic Workhorse

The oxidative branch of the PPP is the primary source of cytosolic NADPH in most animal cells.[2][16] This pathway diverges from glycolysis at glucose-6-phosphate. Two key reactions, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGDH) , each produce one molecule of NADPH.[17] The activity of the PPP is tightly regulated by the cytosolic NADP+/NADPH ratio itself; high levels of NADPH provide allosteric feedback inhibition on G6PD, the rate-limiting enzyme, ensuring that NADPH is only produced when needed.[11]

Mitochondrial NADPH Production

Mitochondria possess their own distinct set of NADPH-producing enzymes to manage the unique redox challenges of this organelle, including neutralizing the high levels of ROS generated by the electron transport chain.

-

Isocitrate Dehydrogenase 2 (IDH2): A major mitochondrial source, IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[7][18]

-

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT uses the proton motive force to catalyze the reduction of NADP+ by NADH, directly linking the two nucleotide pools.[19]

-

Malic Enzyme 3 (ME3): This enzyme converts malate to pyruvate, generating NADPH in the process.[7][19]

-

Mitochondrial One-Carbon Metabolism: Enzymes such as MTHFD2 and ALDH1L2 within the folate cycle also contribute significantly to the mitochondrial NADPH pool.[7][16]

Other Cytosolic Contributors

While the PPP is dominant, other cytosolic enzymes contribute to NADPH production, often linking its generation to the metabolism of TCA cycle intermediates. These include cytosolic Isocitrate Dehydrogenase (IDH1) and Malic Enzyme 1 (ME1) .[7][19]

The Foundational Role of NAD+ Kinase (NADK)

The very existence of the NADP+/NADPH pool depends on the enzyme NAD+ Kinase (NADK) , which catalyzes the ATP-dependent phosphorylation of NAD+ to form NADP+.[2][20] This reaction is the sole de novo source of NADP+ and thus represents a critical control point for the total size of the NADP(H) pool.[20]

Caption: Major NADPH production pathways in cellular compartments.

The NADP+/NADPH Ratio in Pathophysiology and as a Therapeutic Target

Given its central role, dysregulation of the NADP+/NADPH ratio is implicated in numerous diseases, making the enzymes that control this ratio attractive targets for drug development.[21][22][23]

Cancer Metabolism

Rapidly proliferating cancer cells have an exceptionally high demand for NADPH to fuel the synthesis of biomass (lipids, nucleotides) and to counteract the high levels of oxidative stress associated with their aberrant metabolism.[24][25][26] This addiction creates a therapeutic window.

-

Targeting Production: Inhibiting key NADPH-producing enzymes like G6PD, IDH1/2, or NADK can selectively starve cancer cells of their required reducing power, leading to a halt in proliferation and an increase in oxidative stress-induced cell death.[20][26][27]

Cardiovascular and Neurodegenerative Diseases

An imbalance in the NADP+/NADPH ratio, leading to either insufficient antioxidant capacity (oxidative stress) or an excessive reductive environment (reductive stress), is strongly associated with pathologies in the cardiovascular and nervous systems.[12][23][28] Neurons, with their high metabolic rate and long lifespan, are particularly vulnerable to the oxidative damage that results from NADPH depletion.[12]

Reductive Stress

While oxidative stress is widely studied, an excessively high NADPH pool, known as reductive stress, can also be pathogenic.[21] It can disrupt normal redox signaling and has been linked to conditions like cardiomyopathy.[22] This highlights the importance of homeostatic balance rather than simply maximizing NADPH levels.

| Enzyme | Location | Core Function | Relevance as a Therapeutic Target |

| G6PD | Cytosol | Rate-limiting enzyme of the Pentose Phosphate Pathway.[11] | Upregulated in many cancers; inhibition is a strategy to induce oxidative stress and block proliferation.[25][27] |

| IDH1 / IDH2 | Cytosol / Mitochondria | Produces NADPH from isocitrate.[7] | Mutant forms in certain cancers produce an oncometabolite, D-2HG, by consuming NADPH.[26][27] |

| NADK | Cytosol / Mitochondria | Synthesizes NADP+ from NAD+.[20] | Essential for maintaining the total NADP(H) pool; its inhibition is being explored as a cancer therapy.[20] |

| NOX Family | Membranes | Produces ROS for signaling and defense.[15] | Overactive NOX enzymes contribute to oxidative damage in cardiovascular and neurodegenerative diseases.[21] |

Methodologies for Accurate Measurement of the NADP+/NADPH Ratio

Accurate quantification of the NADP+/NADPH ratio is fundamental to studying redox biology but is technically challenging due to the lability of NADPH. The choice of methodology must be guided by a clear understanding of its principles and limitations.

Critical Consideration: The Primacy of Sample Preparation

The most critical step in measuring the ratio is preserving the in vivo redox state during sample collection and extraction. NADPH is highly susceptible to oxidation.

-

Causality of Choice: The standard and most trustworthy method relies on the differential chemical stability of the oxidized and reduced forms. NADPH is stable in alkaline conditions, which degrade NADP+. Conversely, NADP+ is stable in acidic conditions, which destroy NADPH.[29][30] This chemical dichotomy is exploited to selectively measure each component of the couple from two parallel samples.

-

Quenching: Metabolic activity must be instantly halted. This is typically achieved by flash-freezing the cells or tissue in liquid nitrogen or by using an ice-cold extraction buffer.[29]

Protocol: Enzymatic Cycling Assay (Colorimetric/Fluorometric)

This is the most common and accessible method. Its self-validating principle lies in using an enzyme that specifically recognizes NADP(H) to catalyze a reaction that produces a measurable colored or fluorescent product. The rate of product formation is directly proportional to the concentration of the cofactor.

Materials:

-

96-well microplate and reader (absorbance ~450 nm or fluorescence)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Alkaline Extraction Buffer (e.g., 0.1 M NaOH) for NADPH

-

Acidic Extraction Buffer (e.g., 0.1 M HCl) for NADP+

-

Neutralization Buffers (e.g., 0.1 M HCl for alkaline extract; 0.1 M NaOH for acidic extract)

-

Assay components (often from a commercial kit): G6PD enzyme, G6P substrate, and a redox-sensitive dye (e.g., WST-1 or resazurin).

Step-by-Step Methodology:

-

Cell Harvesting & Quenching:

-

Aspirate culture medium. Immediately wash cells with ice-cold PBS.

-

For adherent cells, add the appropriate ice-cold extraction buffer directly to the plate. For suspension cells, pellet quickly at 4°C and resuspend in extraction buffer. Crucially, prepare two parallel samples for each condition: one for NADPH (alkaline extraction) and one for total NADP+/NADPH (often using the alkaline buffer without the heating step that degrades NADP+).

-

-

Differential Extraction:

-

For NADPH Measurement: Lyse cells in alkaline buffer. Heat the lysate at 60°C for 30 minutes to specifically degrade NADP+.[29] Cool on ice.

-

For Total NADP(H) Measurement: Lyse cells in the same alkaline buffer but do not heat. This preserves both forms.

-

-

Neutralization: Carefully neutralize the pH of both extracts using the appropriate counter-buffer. This is essential for the subsequent enzymatic reaction to proceed. Centrifuge to pellet debris.

-

Enzymatic Reaction:

-

Add the supernatant from your extracts to separate wells of a 96-well plate.

-

Prepare a standard curve using known concentrations of NADPH.

-

Prepare a master mix containing the G6PD enzyme, its substrate G6P, and the chromogenic dye.

-

Add the master mix to all wells. The G6PD will use any available NADP+ (in the "total" sample) or the preserved NADPH (in both samples) to oxidize G6P, reducing NADP+ to NADPH. This newly formed NADPH then reduces the dye, producing a color change.

-

-

Data Acquisition and Calculation:

-

Incubate the plate according to the assay's instructions (e.g., 30-60 minutes at room temperature).

-

Measure the absorbance or fluorescence in the plate reader.

-